molecular formula C10H15NO B026507 (R)-3-(1-(Dimethylamino)ethyl)phenol CAS No. 851086-95-8

(R)-3-(1-(Dimethylamino)ethyl)phenol

Cat. No. B026507
M. Wt: 165.23 g/mol
InChI Key: GQZXRLWUYONVCP-MRVPVSSYSA-N
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Description

Synthesis Analysis

The synthesis of phenolic compounds, including derivatives similar to "(R)-3-(1-(Dimethylamino)ethyl)phenol," involves a range of methods aiming to introduce functional groups that contribute to their chemical behavior and applications. While specific synthesis routes for this compound are not directly outlined in the literature, the general approaches to synthesizing phenolic substances involve electrophilic aromatic substitution reactions, where the presence of a dimethylamino group could be introduced through subsequent modifications (Allen & Geddes, 1957)1.

Molecular Structure Analysis

The molecular structure of phenolic compounds significantly influences their chemical reactivity and physical properties. The phenol moiety provides an aromatic platform, while the dimethylaminoethyl side chain introduces additional functional capabilities, such as potential for hydrogen bonding and polarity, impacting the compound's solubility and reactivity (Zhao et al., 2020)2.

Chemical Reactions and Properties

Phenolic compounds undergo various chemical reactions, including oxidation, reduction, and conjugation processes. The reactivity of the phenol group and the influence of the dimethylaminoethyl chain can lead to complex interactions with other chemical entities, contributing to the formation of polymers or coupling products under specific conditions (Yokoyama, 2015)3.

Physical Properties Analysis

The physical properties of phenolic compounds, such as "(R)-3-(1-(Dimethylamino)ethyl)phenol," include solubility in organic solvents and water, boiling and melting points, and vapor pressure. These properties are dictated by the molecular structure, where the balance between the hydrophobic aromatic ring and hydrophilic functional groups plays a critical role (Huang et al., 2021)4.

Chemical Properties Analysis

The chemical properties encompass the acidity of the phenol group, the basicity of the dimethylamino group, and the overall electron distribution within the molecule. These attributes affect the compound's reactivity towards acids, bases, oxidizing agents, and its participation in hydrogen bonding and electrostatic interactions (Woolverton, 1986)5.

Scientific Research Applications

Analytical Chemistry Applications

The non-aqueous titration of phenolic compounds is a significant area of study within analytical chemistry. For example, Allen and Geddes (1957) explored methods for the titration of very weak acids, discussing suitable solvents and titration curves for phenolic substances, highlighting the practicality of dimethylformamide as a solvent for such analyses (Allen & Geddes, 1957). This research could provide foundational knowledge for applying (R)-3-(1-(Dimethylamino)ethyl)phenol in analytical contexts, given its phenolic nature.

Environmental Science and Pollution Control

Research into the eco-environmental applications of metal and metal-oxide nanozymes for the removal and transformation of phenolic contaminants showcases the potential environmental relevance of phenolic compounds. Chen et al. (2019) discussed how these nanozymes could address the ecotoxicity of phenolic contaminants in aquatic ecosystems, suggesting a possible research vector for phenolic compounds like (R)-3-(1-(Dimethylamino)ethyl)phenol in pollution control (Chen et al., 2019).

Biochemical Research and Pharmacology

Phenolic acids, such as chlorogenic acid (CGA), have been studied extensively for their biological and pharmacological effects. Naveed et al. (2018) reviewed CGA's roles, including antioxidant activity and modulation of lipid metabolism, which could be relevant for the biochemical study of phenolic compounds like (R)-3-(1-(Dimethylamino)ethyl)phenol (Naveed et al., 2018).

Agricultural and Food Chemistry

The influence of polyphenols in foods has been a subject of considerable interest due to their health benefits. Research by Acosta-Estrada et al. (2014) into bound phenolics in foods highlights the complexity and importance of phenolic compounds in the diet and could provide a context for studying (R)-3-(1-(Dimethylamino)ethyl)phenol in food science or nutritional research (Acosta-Estrada et al., 2014).

Safety And Hazards

“®-3-(1-(Dimethylamino)ethyl)phenol” is classified under GHS07 for safety. The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-[(1R)-1-(dimethylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZXRLWUYONVCP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437974
Record name (R)-3-(1-(DIMETHYLAMINO)ETHYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(1-(Dimethylamino)ethyl)phenol

CAS RN

851086-95-8
Record name (R)-3-(1-(DIMETHYLAMINO)ETHYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 851086-95-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

94 g of [1-(3-methoxyphenyl)ethyl]dimethylamine (V) are dissolved in 285 ml of azeotropic hydrobromic acid and the resulting solution is refluxed under stirring using a reflux condenser for 12 hours (bath temperature 145-150° C.). During boiling, the reaction mixture darkens. The solution is then left to cool down to room temperature. Excess hydrobromic acid is evaporated using a rotary vacuum evaporator and the evaporation residue is dissolved in 200 ml of water. The solution is extracted with 3×100 ml ethylacetate. The aqueous fraction is then gradually alkalized with the saturated solution of sodium carbonate with constant stirring (foam creation). The solution becomes milky turbid and it is extracted with 3×200 ml ethylacetate. The ethylacetate fraction is shaken out 1× with water, 1× with brine and dried with anhydrous magnesium sulfate. Activated carbon is added before filtering off the desiccant and the desiccant along with the carbon are filtered off. The ethylacetate solution of compound (IV) is used for the next step.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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